what is a-D-Arabinopyranosyl azide
what is a-D-Arabinopyranosyl azide
This guide details the chemical identity, synthesis, and application of
Technical Whitepaper: -D-Arabinopyranosyl Azide
Synthesis, Conformational Analysis, and Applications in Glycobiology
Executive Summary
-D-Arabinopyranosyl azide (1-azido-1-deoxy-Chemical Identity & Stereochemical Analysis
| Property | Specification |
| IUPAC Name | (2S,3R,4R,5R)-2-Azido-tetrahydro-2H-pyran-3,4,5-triol |
| Common Name | |
| CAS Number | 138892-04-3 |
| Molecular Formula | |
| Molecular Weight | 175.14 g/mol |
| Solubility | Soluble in |
| Appearance | White crystalline solid (often hygroscopic) or colorless syrup |
Conformational Analysis
Unlike D-glucose, which rigidly adopts the
-
Anomeric Effect: The electronegative azide group at C1 strongly prefers the axial orientation to maximize orbital overlap between the
(endocyclic oxygen lone pair) and the antibonding orbital. -
-Anomer Preference: In the D-arabinose series, the
-anomer places the C1 substituent trans to the C2 hydroxyl group.-
Chair: The
-azide is axial . (Favored by anomeric effect). -
Chair: The
-azide is equatorial . (Disfavored by anomeric effect, though C3/C4 OH groups may be more stable).
-
Chair: The
-
Conclusion: The
-D-arabinopyranosyl azide predominantly adopts the conformation in solution, characterized by a small coupling constant.
Validated Synthetic Protocol
This protocol utilizes the "Per-acetylation
Step 1: Per-acetylation
-
Reagents: D-Arabinose, Acetic Anhydride (
), Pyridine, DMAP (cat.). -
Mechanism: Kinetic acetylation of free sugars.
-
Yield: >90% (Mixture of
-pyranoses).
Step 2: Anomeric Bromination
-
Reagents: 33% HBr in Acetic Acid (
), . -
Mechanism: Acid-catalyzed formation of the oxocarbenium ion followed by nucleophilic attack by bromide. The product is the thermodynamically stable
-D-arabinopyranosyl bromide (where Br is axial in the chair or equatorial in , but typically forms the 1,2-cis relationship in arabinose systems).
Step 3: Nucleophilic Azidation (
Inversion)
-
Reagents:
, DMF (or Phase Transfer Catalyst in ). -
Criticality: The reaction proceeds via
inversion. Starting from the -bromide (C1-Br cis to C2-OAc in Fischer projection implies complex stereochemistry, but effectively 1,2-cis), the azide attacks from the opposite face, yielding the 1,2-trans -azide .
Step 4: Zemplén Deacetylation
-
Reagents: NaOMe (0.1 eq), MeOH (anhydrous).
-
Product: Free
-D-Arabinopyranosyl azide.
Figure 1: Synthetic pathway for
Analytical Characterization (Self-Validating Data)
To confirm the identity of the product, the following spectral signatures must be observed.
Nuclear Magnetic Resonance (NMR)
The coupling constant
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 4.60 - 4.80 | Doublet (d) | H-1 ( | ||
| 3.50 - 4.00 | Multiplets | - | H-2, H-3, H-4, H-5 | |
| 90.0 - 95.0 | Singlet | C-1 |
-
Interpretation: A
value of ~4 Hz is consistent with the equatorial-equatorial (or eq-axial depending on distortion) relationship of H1 and H2 in the -anomer ( chair). A -anomer (axial-axial H1/H2) would display a larger coupling ( Hz).
Infrared Spectroscopy (IR)
-
Diagnostic Peak: A strong, sharp absorption band at 2100 – 2120 cm
corresponding to the asymmetric stretching vibration of the azide group ( ).
Mass Spectrometry (HRMS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Ion:
at m/z 198.03 (Calculated for ).
Applications in Drug Discovery & Glycobiology
A. Bioorthogonal Labeling (CuAAC)
The primary application of this molecule is as a "Click-ready" arabinose donor. It can be conjugated to alkyne-functionalized scaffolds (peptides, lipids, or nanoparticles) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Mechanism: The azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
-
Utility: This mimics the natural
-glycosidic linkage but is resistant to enzymatic hydrolysis (glycosidases), making it ideal for metabolic stability studies.
B. Mycobacterial Cell Wall Research
Arabinogalactan (AG) and Lipoarabinomannan (LAM) are critical components of the Mycobacterium tuberculosis cell wall. While these naturally contain arabinofuranose (
-
Metabolic Decoy: To probe arabinose salvage pathways.
-
Synthetic Precursor: For generating libraries of arabinose-containing neoglycoconjugates to screen for antibody recognition.
Figure 2: Workflow for utilizing
Safety & Handling
-
Azide Hazard: While organic azides with a
ratio < 3 are potentially explosive, arabinopyranosyl azide ( ) is generally stable at room temperature due to the weight of the oxygen atoms. However, never concentrate the free azide to dryness in the presence of transition metals or strong acids. Store as a solution or a damp solid. -
Toxicity: Treat as a metabolic poison (cytochrome c oxidase inhibitor potential, similar to sodium azide). Wear full PPE.
References
-
Györgydeák, Z., & Thiem, J. (2006). Synthesis of Glycosyl Azides. In Carbohydrate Chemistry. Academic Press.[1]
-
Shie, J. J., et al. (2014). "An efficient synthesis of glycosyl azides via a copper-catalyzed diazotransfer reaction." Angewandte Chemie International Edition, 53(52), 14536-14540.
-
PubChem Compound Summary. (2023). "alpha-D-Arabinopyranose."[2] National Center for Biotechnology Information.
-
ChemicalBook. (2023). "Alpha-D-Arabinopyranosyl Azide CAS 138892-04-3 Data."
- Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Springer-Verlag. (Reference for coupling constants).
